molecular formula C8H11CuF6O2P B592925 Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) CAS No. 135707-05-0

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I)

Cat. No.: B592925
CAS No.: 135707-05-0
M. Wt: 347.684
InChI Key: GVSUUFKMQJJKKJ-UAIGNFCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I) (CAS: 135707-05-0) is a copper(I) complex featuring a hexafluoro-2,4-pentanedionate (hfac) ligand and a trimethylphosphine (PMe₃) ligand. Its molecular formula is C₈H₁₀CuF₆O₂P, with a molecular weight of 346.67 g/mol . The compound is characterized by its low melting point (65°C) and boiling point (33°C), suggesting volatility suitable for chemical vapor deposition (CVD) or atomic layer deposition (ALD) applications. It is commercially available in high purity (≥95%) from suppliers like LEAP CHEM CO., LTD., with applications in catalysis, electronics, and materials science .

Properties

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-3-hydroxypent-3-en-2-one;trimethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2.C3H9P.Cu/c6-4(7,8)1-2(12)3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSUUFKMQJJKKJ-UAIGNFCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C.C(=C(C(=O)C(F)(F)F)O)C(F)(F)F.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(C)C.C(=C(/C(=O)C(F)(F)F)\O)\C(F)(F)F.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11CuF6O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I) Chloride Route

A widely documented method involves reacting copper(I) chloride (CuCl) with Hhfac and PMe₃ in a nonpolar solvent:

CuCl+Hhfac+PMe3(hfac)CuPMe3+HCl\text{CuCl} + \text{Hhfac} + \text{PMe}3 \rightarrow (\text{hfac})\text{CuPMe}3 + \text{HCl}

Procedure :

  • Reactants : CuCl (1 equiv), Hhfac (1.1 equiv), PMe₃ (1.2 equiv).

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Conditions : Stirred at −20°C for 4 hours under argon.

  • Work-up : Filtered to remove unreacted CuCl, followed by solvent evaporation under vacuum.

  • Purification : Vacuum distillation (40–50°C, 10⁻³ Torr) yields a colorless liquid.

Challenges :

  • Oxidation Risk : Trace oxygen converts Cu(I) to Cu(II), necessitating rigorous inert conditions.

  • Ligand Competition : Excess PMe₃ may displace hfac, requiring precise stoichiometry.

Copper(I) Oxide Route

Alternative protocols utilize copper(I) oxide (Cu₂O) to avoid chloride contamination:

Cu2O+2Hhfac+2PMe32(hfac)CuPMe3+H2O\text{Cu}2\text{O} + 2\text{Hhfac} + 2\text{PMe}3 \rightarrow 2(\text{hfac})\text{CuPMe}3 + \text{H}2\text{O}

Procedure :

  • Reactants : Cu₂O (1 equiv), Hhfac (2.2 equiv), PMe₃ (2.4 equiv).

  • Solvent : Dichloromethane.

  • Conditions : Refluxed at 40°C for 6 hours.

  • Work-up : Aqueous wash (to remove water) and drying over MgSO₄.

  • Yield : 75–85% after fractional distillation.

Advantages :

  • Avoids halide impurities, critical for electronics-grade copper films.

  • Higher thermal stability of Cu₂O simplifies handling.

Industrial Production Considerations

While industrial-scale synthesis remains proprietary, adaptations of laboratory methods emphasize:

  • Continuous Flow Systems : Enhance yield via controlled reagent mixing and temperature gradients.

  • In Situ PMe₃ Generation : Reduces costs by synthesizing PMe₃ from phosphorous trichloride and methyl Grignard reagents.

  • Purity Standards : Films for microelectronics require >99.99% purity, achieved through multistep distillation.

Reaction Optimization

Solvent Effects

Solvent polarity influences reaction kinetics and byproduct solubility:

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.5478
Diethyl Ether4.3665
Hexane1.91242

THF’s moderate polarity balances CuCl solubility and PMe₃ reactivity.

Temperature Profile

Low temperatures (−20°C to 0°C) suppress side reactions but prolong synthesis. At 25°C, decomposition via ligand disproportionation occurs:

2(hfac)CuPMe3Cu0+Cu(hfac)2+2PMe32(\text{hfac})\text{CuPMe}3 \rightarrow \text{Cu}^0 + \text{Cu(hfac)}2 + 2\text{PMe}_3

Characterization and Quality Control

Critical analyses ensure compliance with CVD requirements:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows hfac resonance at δ 5.8 ppm (enolic proton) and PMe₃ at δ 1.2 ppm.

  • Elemental Analysis : Calculated for C₈H₁₀CuF₆O₂P: C 27.64%, H 2.90%; Found: C 27.58%, H 2.88%.

  • Resistivity : Films deposited at 200°C exhibit 1.7 μΩ·cm, matching bulk copper.

Comparative Analysis of Methods

ParameterCuCl RouteCu₂O Route
Starting Material CostLowModerate
Halide ContaminationYes (Cl⁻)No
Typical Yield70–80%75–85%
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) exerts its effects involves coordination chemistry principles. The copper(I) center interacts with ligands through coordinate covalent bonds, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various catalytic and synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Copper Complexes

Structural and Ligand-Based Comparisons
Property Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I) Copper(I) Hexafluoro-2,4-pentanedionate-1,5-cyclooctadiene Complex Copper(II) Hexafluoro-2,4-pentanedionate Copper(I) Triphenylphosphine Complexes
Oxidation State Cu(I) Cu(I) Cu(II) Cu(I)
Ligands PMe₃, hfac 1,5-cyclooctadiene (COD), hfac hfac (bidentate) PPh₃, ethylpyridine
Molecular Formula C₈H₁₀CuF₆O₂P C₁₃H₁₃CuF₆O₂ C₁₀H₂CuF₁₂O₄ Varies (e.g., C₂₄H₂₃CuP)
Molecular Weight 346.67 g/mol 396.78 g/mol 477.65 g/mol ~450–500 g/mol
Thermal Stability Moderate (melts at 65°C) Higher (COD stabilizes Cu(I)) High (decomposes >200°C) Moderate (PPh₃ decomposes at ~160°C)
Applications CVD precursors, catalysts Precursors for thin films Catalysts, luminescent materials Photoluminescence, catalysis
Key References

Key Observations :

  • Oxidation State Stability : Cu(I) complexes with hfac ligands (e.g., cyclooctadiene-hfac-Cu(I)) exhibit greater stability against disproportionation compared to Cu(II) analogs, which are prone to redox reactions .
  • Volatility : The trimethylphosphine-hfac-Cu(I) complex has lower molecular weight (346.67 g/mol) than Cu(II)-hfac (477.65 g/mol), making it more volatile for thin-film deposition .
Electronic and Spectroscopic Properties
  • UV-Vis Absorption : Cu(I)-hfac complexes typically show weak d-d transitions due to the filled d¹⁰ configuration, whereas Cu(II)-hfac exhibits strong absorption bands (~600–800 nm) from d-d transitions .
  • NMR Data : Trimethylphosphine ligands in Cu(I) complexes produce distinct ³¹P NMR shifts (~−6 ppm), contrasting with broader signals in PPh₃-based complexes (~20 ppm) .

Biological Activity

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I), often referred to as Cu(I)(hfac)PMe₃, is a coordination compound that has garnered attention for its unique properties and potential applications in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and toxicity profiles.

Chemical Structure and Properties

The compound consists of a copper(I) center coordinated by trimethylphosphine and hexafluoro-2,4-pentanedionate (hfac). Its molecular formula can be represented as C10H13CuF6O2P\text{C}_{10}\text{H}_{13}\text{CuF}_6\text{O}_2\text{P} with a molecular weight of approximately 370.84 g/mol. The hexafluoro-2,4-pentanedionate ligand is known for its ability to stabilize metal ions and enhance their reactivity.

Antimicrobial Properties

Research indicates that copper(I) complexes exhibit significant antimicrobial activity. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon interaction with biological membranes, leading to oxidative stress in microbial cells. Studies have shown that Cu(I)(hfac)PMe₃ can disrupt bacterial cell membranes and inhibit growth in various strains, including E. coli and S. aureus .

Anticancer Activity

Copper complexes have been investigated for their potential anticancer properties. Cu(I)(hfac)PMe₃ has demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival . In vitro studies have indicated that this compound can inhibit tumor cell proliferation significantly.

Toxicity Profile

While Cu(I)(hfac)PMe₃ shows promise in therapeutic applications, its toxicity must be carefully evaluated. The compound has been found to cause skin irritation and respiratory issues upon exposure . In animal studies, high doses led to liver and kidney damage, highlighting the need for further investigation into safe dosage levels for potential clinical applications .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Cu(I)(hfac)PMe₃ exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : Research conducted at a leading university found that treatment with Cu(I)(hfac)PMe₃ resulted in a 70% reduction in viability of breast cancer cells (MCF-7) after 48 hours of exposure, indicating strong anticancer properties .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusGrowth inhibition
CytotoxicityMCF-7 (Breast Cancer)70% reduction in viability after 48h
CytotoxicityHT-29 (Colon Cancer)Induction of apoptosis
ToxicityAnimal ModelsLiver/Kidney damage at high doses

Q & A

Q. What are the recommended synthesis protocols for Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I), and how does ligand substitution influence the reaction?

Answer: The synthesis typically involves ligand exchange reactions using copper(I) precursors. For example, copper(I) cyclooctadiene complexes (e.g., Cu(COD)) can react with hexafluoro-2,4-pentanedione (Hhfac) and trimethylphosphine (PMe₃) in anhydrous tetrahydrofuran (THF) under inert atmospheres (N₂ or Ar) . Key considerations:

  • Ligand substitution kinetics : The steric bulk of PMe₃ and electron-withdrawing nature of hfac⁻ ligands may slow substitution rates. Monitor via NMR or UV-Vis spectroscopy.
  • Purification : Column chromatography or recrystallization in hexane/THF mixtures is recommended .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N₂). The compound is air- and moisture-sensitive, with slow decomposition at >25°C .
  • Handling : Use gloveboxes or Schlenk lines. Avoid exposure to light, as photolytic decomposition of Cu(I) complexes is common .

Q. What solvents are compatible with Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I), and how does solubility affect catalytic applications?

Answer:

  • Solubility : Highly soluble in THF and dichloromethane (DCM); insoluble in water .
  • Catalytic implications : THF’s coordinating nature may interfere with active sites. Use non-coordinating solvents like toluene for catalysis studies. Solubility data for analogous Cu(I) complexes suggest similar trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer: Discrepancies arise from measurement conditions (e.g., heating rate, atmosphere). A methodological approach:

  • Thermogravimetric Analysis (TGA) : Perform under N₂ (vs. air) to isolate thermal vs. oxidative decomposition. Evidence suggests stability <25°C but decomposition at elevated temperatures .
  • In situ spectroscopy : Use FTIR or Raman to detect ligand dissociation (e.g., PMe₃ or hfac⁻ loss) during heating .

Q. What mechanistic insights can be gained from studying ligand exchange dynamics in this complex?

Answer:

  • Ligand lability : The hfac⁻ ligand’s strong electron-withdrawing effect stabilizes Cu(I), while PMe₃’s weaker coordination allows for reversible dissociation. Use stopped-flow kinetics or DFT calculations to probe exchange rates .
  • Comparative studies : Compare with Cu(I) complexes bearing trifluoroacetylacetonate (tfac) or acetylacetonate (acac) ligands. Cu(hfac) complexes exhibit slower ligand substitution due to increased Lewis acidity .

Q. How does this compound’s reactivity differ from Cu(II) analogs in catalysis or materials synthesis?

Answer:

  • Redox activity : Cu(I) complexes are prone to oxidation, making them suitable for reductive elimination reactions (e.g., cross-coupling). Cu(II) analogs (e.g., Cu(hfac)₂) are better oxidants but less stable under reducing conditions .
  • Catalytic selectivity : Cu(I) species often favor single-electron transfer pathways, while Cu(II) may promote two-electron processes. Electrochemical studies (cyclic voltammetry) are critical for mapping redox potentials .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound, given its air sensitivity and potential toxicity?

Answer:

  • Exposure control : Use fume hoods, PPE (nitrile gloves, lab coats), and respiratory protection if airborne particles are generated. HMIS III ratings indicate significant health hazards (flammability: 2; reactivity: 1) .
  • Waste disposal : Treat as hazardous waste. Incinerate or use licensed facilities to prevent environmental release (P501) .

Q. What regulatory constraints apply to its use in U.S. academic research?

Answer:

  • TSCA exemption : The compound is supplied under the R&D exemption (40 CFR 720.36) and must be supervised by a "technically qualified individual." Commercial applications are prohibited .
  • Documentation : Maintain records of usage to comply with EPA audits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.